5-((4-(4-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core with a piperazine substituent at the 4-position of the phenyl ring and a p-tolylmethyl group.
Properties
IUPAC Name |
5-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5OS/c1-15-2-4-16(5-3-15)19(20-21(29)28-22(30-20)24-14-25-28)27-12-10-26(11-13-27)18-8-6-17(23)7-9-18/h2-9,14,19,29H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAUOCFOYSGVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-(4-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex synthetic molecule with potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its inhibitory effects on various biological targets, particularly in the context of tyrosinase inhibition and other relevant pathways.
Chemical Structure
The compound features a thiazolo[3,2-b][1,2,4]triazole core with a piperazine moiety substituted by a 4-fluorophenyl group and a p-tolyl group. This structural arrangement is significant for its biological activity.
Tyrosinase Inhibition
Tyrosinase (TYR) is an enzyme critical in melanin biosynthesis. Inhibitors of TYR are sought after for treating hyperpigmentation disorders. The compound has shown promising results as a competitive inhibitor of TYR derived from Agaricus bisporus.
- Inhibition Constant (IC50) : The compound exhibited an IC50 value of approximately 0.18 μM, indicating high potency compared to the reference compound kojic acid (IC50 = 17.76 μM) .
Cytotoxicity Studies
In vitro studies on B16F10 melanoma cells demonstrated that while the compound effectively inhibited TYR activity, it did not exhibit cytotoxic effects at concentrations that inhibited tyrosinase activity . This dual action makes it a candidate for further development in cosmetic and therapeutic applications.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the piperazine and thiazole moieties can significantly affect biological activity. For instance:
| Compound | Substituent | IC50 (μM) | Remarks |
|---|---|---|---|
| 26 | 4-Fluorobenzyl | 0.18 | Highly effective TYR inhibitor |
| Kojic Acid | - | 17.76 | Reference compound for comparison |
The presence of the fluorine atom on the phenyl ring appears to enhance binding affinity to the active site of TYR .
Docking studies suggest that the compound binds competitively to the active site of TYR, blocking substrate access and thus inhibiting enzyme activity . The binding interactions involve key residues within the active site that are crucial for catalytic function.
Case Studies
A recent study evaluated several derivatives of piperazine-based compounds for their tyrosinase inhibitory effects. Among these, the compound stood out due to its low IC50 and lack of cytotoxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its analogs based on substituent variations, synthesis yields, physicochemical properties, and biological activities.
Key Observations :
- The target compound’s 4-fluorophenylpiperazine group contrasts with 5f’s 4-chlorophenylamino substituent. Halogenated aryl groups (F, Cl) are common in bioactive molecules due to their electron-withdrawing effects, which may enhance stability and receptor affinity.
- Piperazine derivatives (e.g., 6c) show moderate to high synthesis yields (61–67%), suggesting that bulky substituents like p-tolylmethyl in the target compound may require optimized reaction conditions .
Key Observations :
- Compound 3c (6-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazole) exhibits high selectivity in the maximal electroshock (MES) test, indicating that fluorophenyl groups directly attached to the triazole core enhance anticonvulsant activity . This supports the hypothesis that the target compound’s 4-fluorophenylpiperazine moiety may confer similar benefits.
Structural and Physicochemical Properties
Key Observations :
- However, perpendicular fluorophenyl groups in isostructural compounds () may still allow for hydrophobic interactions in biological targets .
Research Findings and Implications
- Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine may improve metabolic stability and blood-brain barrier penetration, as seen in 3c’s anticonvulsant efficacy .
- Piperazine Role : Piperazine moieties (e.g., in 6c) enhance solubility via hydrogen bonding, which could counteract the hydrophobicity of the p-tolylmethyl group in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
